molecular formula C10H8BrN3O4S B5627307 1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B5627307
M. Wt: 346.16 g/mol
InChI Key: DZJQJQQEENMDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to "1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole," often involves multi-step reactions that can include halogenation, nitration, and sulfonation processes. Such synthetic routes are designed to introduce specific functional groups like sulfonyl and nitro groups at targeted positions on the imidazole ring, thereby modifying its chemical behavior and properties (Khalafy et al., 2002).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a heterocyclic imidazole ring, which is functionalized with various substituents. These modifications influence the molecule's overall geometry, electronic distribution, and intermolecular interactions, as seen in studies that examine similar compounds through crystallographic analysis (Crozet et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole" is influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could affect nucleophilic substitution reactions, whereas the sulfonyl group might undergo reactions pertinent to sulfonamides. The presence of a bromophenyl group also opens avenues for further functionalization through cross-coupling reactions, enhancing the molecule's utility in organic synthesis (Kulkarni & Grimmett, 1987).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The specific arrangement of functional groups affects its phase behavior, solubility in various solvents, and thermal stability. Detailed studies on similar compounds provide insight into how structural elements influence these physical characteristics (Sowmya et al., 2020).

Chemical Properties Analysis

The chemical properties of "1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole," such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are significantly impacted by its nitro and sulfonyl groups. These groups not only confer electron-withdrawing capacity but also dictate the compound's behavior in redox reactions, its susceptibility to hydrolysis, and its reactivity in substitution reactions (Zolfigol et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some compounds with an imidazole ring are used in medicinal chemistry and can interact with biological targets such as enzymes or receptors.

Safety and Hazards

As with any chemical compound, handling “1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJQJQQEENMDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6409796

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